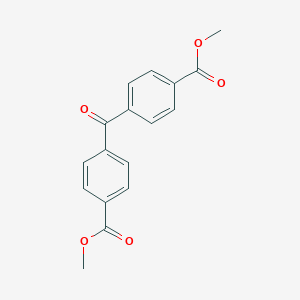

4,4'-Carbonylbis(benzoic acid methyl) ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(4-methoxycarbonylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-21-16(19)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(20)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYICLJGDSRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305670 | |

| Record name | Benzoic acid, 4,4'-carbonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233-73-4 | |

| Record name | NSC171441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-carbonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Benzoin Condensation Followed by Oxidation

A two-step approach involves the benzoin condensation of methyl 4-formylbenzoate to form a 4,4'-bis(methoxycarbonyl)benzoin intermediate, followed by oxidation to yield the target compound.

Step 1: Benzoin Condensation

Methyl 4-formylbenzoate undergoes condensation in the presence of a cyanide catalyst (e.g., NaCN) or N-heterocyclic carbene (NHC) to form 4,4'-bis(methoxycarbonyl)benzoin. The reaction proceeds via nucleophilic addition of the catalyst to the aldehyde group, generating an enolate intermediate that attacks a second aldehyde molecule.

Step 2: Oxidation

The benzoin intermediate is oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions or Dess-Martin periodinane to convert the central -CH(OH)- group into a carbonyl bridge. This step is critical for achieving high purity, as over-oxidation or side reactions may occur with improper stoichiometry.

Hypothetical Reaction Conditions

Carbonylative Coupling of Aryl Halides

Palladium-catalyzed carbonylative coupling offers a direct route to diaryl ketones. Methyl 4-iodobenzoate reacts with carbon monoxide (CO) under catalytic conditions to form the target compound.

Reaction Mechanism

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂ with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).

-

CO Insertion : CO inserts into the Pd–C bond of the aryl palladium intermediate, forming a ketone linkage between two aryl groups.

Optimization Parameters

-

Pressure : 1–3 atm CO.

-

Solvent : Dimethylacetamide (DMA) or toluene.

-

Temperature : 80–120°C.

Advantages :

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation using methyl 4-methylbenzoate and a carbonyl source (e.g., phosgene) has been explored. However, the electron-withdrawing ester group deactivates the aromatic ring, necessitating harsh conditions.

Challenges :

Key intermediates, such as 4,4'-bis(methoxycarbonyl)benzoin, are characterized via HPLC and NMR spectroscopy. For example, the benzoin intermediate exhibits a retention time (RT) of 7.05 min in reverse-phase HPLC (Figure 1). Demethylation byproducts, if present, are identified using spiking experiments with reference standards (Figure 2).

Critical Purity Metrics

-

HPLC Purity : >98% for pharmaceutical-grade applications.

-

Impurity Profile : Residual solvents (e.g., THF) must be <0.1%.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Benzoin Condensation | 60–75% | Moderate | Low | High |

| Carbonylative Coupling | 70–85% | High | High | Very High |

| Friedel-Crafts | <30% | Low | Low | Low |

Industrial-Scale Considerations

Patent US4713472 highlights the importance of selective reduction and acetylation steps in analogous syntheses. For this compound, continuous-flow reactors may enhance CO utilization efficiency in carbonylative coupling, reducing reaction times by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of strong acids or bases.

Reduction: The carbonyl group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Hydrolysis: 4,4’-carbonylbis(benzoic acid) and methanol.

Reduction: 4,4’-methylenebis(benzoic acid) dimethyl ester.

Substitution: Nitrated or halogenated derivatives of benzoic acid, 4,4’-carbonylbis-, dimethyl ester.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Wirkmechanismus

The mechanism of action of benzoic acid, 4,4’-carbonylbis-, dimethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its ester groups can be hydrolyzed by esterases, releasing the active benzoic acid derivatives that exert their effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Modifications

The following table compares 4,4'-Carbonylbis(benzoic acid methyl) ester with structurally related compounds, highlighting key differences in molecular properties, functional groups, and applications:

Key Findings from Comparative Analysis

Functional Group Influence on Reactivity: The methyl ester groups in the target compound enhance solubility in non-polar solvents compared to the sulfonic acid groups in suramin analogs (e.g., NF449), which increase hydrophilicity and biological activity . Replacing the carbonyl bridge with an oxalyl group (as in 4,4'-Oxalyldibenzoic Acid) introduces additional oxygen atoms, altering coordination properties for MOF synthesis .

Molecular Weight and Applications :

- Higher molecular weight analogs like Dibutyl 4,4'-[carbonylbis(isoindole)]dibenzoate (672.69 g/mol) are tailored for pharmaceutical use due to their extended aromatic systems, which improve binding to biological targets .

- The phosphorus-containing analog (65463-60-7) exhibits unique electronic properties for catalysis or flame retardants .

Biological Activity :

- Suramin analogs (e.g., NF449) inhibit fibroblast growth factor receptors (FGFR3) via sulfonic acid groups, contrasting with the inert methyl esters in the target compound .

- The Sorafenib impurity (284670-98-0) demonstrates how carbonylbis(azanediyl) linkages enable interactions with kinase enzymes in cancer therapeutics .

Biologische Aktivität

4,4'-Carbonylbis(benzoic acid methyl) ester, also known as benzoic acid, 4,4'-carbonylbis-, dimethyl ester, is an organic compound with the molecular formula . This compound is a derivative of benzoic acid characterized by two benzoic acid moieties linked by a carbonyl group and esterified with methanol. Its potential biological activities have garnered attention in various fields including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the esterification of 4,4'-carbonylbis(benzoic acid) with methanol in the presence of an acid catalyst like sulfuric acid. The reaction can be summarized as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been noted in laboratory settings .

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Its structural similarities to other bioactive compounds suggest it may interact with cellular targets involved in cancer progression .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular receptors or enzymes, leading to modulation of biochemical pathways. Hydrolysis of the ester groups by cellular esterases may release active benzoic acid derivatives that exert biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Activity : A study reported that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

- Staphylococcus aureus: MIC = 50 µg/mL

- Escherichia coli: MIC = 75 µg/mL

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -

Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

- MCF-7: IC50 = 30 µM

- HeLa: IC50 = 25 µM

Cell Line IC50 (µM) MCF-7 30 HeLa 25 - Enzyme Inhibition : Research indicated that the compound could inhibit α-glucosidase activity, suggesting potential applications in managing diabetes. The inhibition percentage was reported at varying concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4'-Carbonylbis(benzoic acid methyl) ester, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 4,4'-carbonylbis(benzoic acid) with methanol under acid catalysis (e.g., H₂SO₄). Optimization involves monitoring reaction progress using HPLC or TLC to ensure complete conversion. Key parameters include:

- Temperature : Reflux conditions (~80–100°C) to drive esterification.

- Molar Ratios : Excess methanol (5:1 molar ratio) to shift equilibrium toward ester formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C) to confirm ester group formation (e.g., methyl ester peaks at ~3.8–4.0 ppm in ¹H NMR). FT-IR can verify carbonyl stretching (~1700–1750 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹). Mass spectrometry (MS) with ESI or EI ionization provides molecular ion confirmation (e.g., [M+H]⁺) .

- Data Reference : For structurally similar esters (e.g., methyl 4-hydroxybenzoate), NMR and MS data align with theoretical predictions, ensuring accuracy .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : Solubility screening in solvents like DMSO, THF, chloroform, and ethanol is critical for experimental design. For example:

- DMSO : High solubility (>50 mg/mL), suitable for stock solutions.

- Ethanol : Moderate solubility (~20 mg/mL), ideal for recrystallization.

- Hexane : Insoluble, useful for precipitation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in polymer synthesis?

- Methodological Answer : The electron-withdrawing carbonyl group activates the ester moieties for nucleophilic substitution or condensation reactions. DFT calculations (e.g., Gaussian 09) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Experimentally, monitor polymerization kinetics via GPC or viscometry .

- Data Reference : Analogous esters (e.g., methyl 3,5-dimethylbenzoate) exhibit similar electronic profiles, enabling crosslinking in polyesters .

Q. What strategies mitigate degradation of this compound under high-temperature conditions?

- Methodological Answer : Thermal stability is assessed via TGA/DSC (heating rate 10°C/min under N₂). Degradation above 200°C suggests decomposition of ester groups. Stabilization methods include:

- Additives : Antioxidants (e.g., BHT) at 0.1–1% w/w.

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation .

Q. How can computational modeling predict the compound’s interactions in supramolecular assemblies?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with host molecules (e.g., cyclodextrins). Focus on hydrogen bonding (ester carbonyl) and π-π stacking (aromatic rings). Validate with X-ray crystallography or SAXS .

Contradictions & Validation

- Synthetic Yields : reports >90% yields for analogous esters, while notes challenges in isolating pure products due to side reactions. Researchers should optimize stoichiometry and purification .

- Thermal Stability : Conflicting data on decomposition temperatures (180–250°C) suggest batch-dependent purity; pre-use TGA analysis is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.